molecular structure and properties of 4-Ethylthiazole
molecular structure and properties of 4-Ethylthiazole
An In-depth Technical Guide to 4-Ethylthiazole: From Molecular Structure to Industrial Significance
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Ethylthiazole, a heterocyclic compound of significant interest in both academic research and industrial applications. Designed for researchers, scientists, and professionals in drug development and the flavor and fragrance sectors, this document delves into the core molecular characteristics, synthesis, and practical utility of this versatile molecule. We will explore the causality behind its properties and the established methodologies for its analysis and synthesis, grounded in authoritative scientific references.
Molecular Identity and Structural Elucidation
4-Ethylthiazole, identified by the CAS Number 17626-72-1, is an aromatic heterocyclic compound.[1][2] The core of its structure is a five-membered thiazole ring, which consists of three carbon atoms, one nitrogen atom, and one sulfur atom. An ethyl group is substituted at the C4 position of this ring.
Key Identifiers:
-
IUPAC Name: 4-ethyl-1,3-thiazole[2]
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Canonical SMILES: CCC1=CSC=N1[2]
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InChI Key: CGOVTZGCKPMLMN-UHFFFAOYSA-N[2]
The aromatic nature of the thiazole ring, combined with the electron-donating effect of the C4-ethyl group, dictates the molecule's electronic distribution and subsequent reactivity. This structure is a key pharmacophore in various biologically active compounds and a significant contributor to the aroma profiles of many natural and manufactured products.
Physicochemical Properties
The physical and chemical properties of 4-Ethylthiazole are crucial for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 162.0°C to 163.0°C at 760 mmHg | [1][3] |
| Density | 1.078 g/cm³ | [1] |
| Flash Point | 56.3°C (133.0°F) | [1][3] |
| Vapor Pressure | 2.77 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [4][5][6] |
| LogP (o/w) | 1.70550 | [1] |
| Refractive Index | n20/D 1.501 - 1.511 | [7] |
The moderate boiling point and flash point indicate that 4-Ethylthiazole is a flammable liquid requiring appropriate safety precautions during handling.[8][9] Its limited solubility in water and good solubility in organic solvents are characteristic of a small, relatively nonpolar organic molecule.
Synthesis and Manufacturing Protocols
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most common and robust method for creating the thiazole ring is the Hantzsch Thiazole Synthesis , which involves the condensation of an α-haloketone with a thioamide. For 4-Ethylthiazole, this would conceptually involve the reaction of 1-chlorobutan-2-one with thioformamide. However, due to the instability of thioformamide, multi-step procedures are often more practical and higher yielding.
A general workflow for thiazole synthesis is outlined below.
Caption: Generalized workflow for the Hantzsch synthesis of 4-Ethylthiazole.
Experimental Protocol: A General Approach to 4-Substituted Thiazoles
While a direct, high-yield synthesis for 4-Ethylthiazole is proprietary in many industrial settings, a general procedure adapted from established methods for similar thiazoles provides a reliable framework.[10][11] This illustrative protocol involves the condensation of an appropriate α-haloketone with a thioamide source.
Objective: To synthesize a 4-substituted thiazole via the Hantzsch reaction.
Materials:
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α-haloketone (e.g., 1-chlorobutan-2-one)
-
Thioformamide (or a stable precursor/reagent)
-
Ethanol (or another suitable polar solvent)
-
Sodium bicarbonate or other mild base
-
Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Reaction flask, condenser, separatory funnel, distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide source in absolute ethanol.
-
Addition of Ketone: Slowly add a stoichiometric equivalent of the α-haloketone (1-chlorobutan-2-one) to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reflux: After the initial addition, heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 2-4 hours.
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Workup: Cool the reaction mixture to room temperature. Neutralize the resulting hydrohalide salt with an aqueous solution of a mild base, such as sodium bicarbonate, until the solution is slightly alkaline.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volume of the aqueous layer).
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified, typically by vacuum distillation, to yield the final 4-Ethylthiazole.
Causality: The Hantzsch synthesis is effective because the sulfur of the thioamide acts as a nucleophile, attacking the carbonyl-activated α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
Spectroscopic and Analytical Profile
The structural identity and purity of 4-Ethylthiazole are confirmed using standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The two protons on the thiazole ring will appear as distinct singlets or doublets in the aromatic region.
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Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), 4-Ethylthiazole will exhibit a prominent molecular ion peak (M⁺) at m/z 113.[12] Common fragmentation patterns involve the loss of the ethyl group or cleavage of the thiazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations characteristic of the thiazole heterocycle.
Industrial Applications and Significance
4-Ethylthiazole's utility spans multiple industries, primarily due to its unique sensory properties and its value as a synthetic intermediate.
Flavor and Fragrance Industry
4-Ethylthiazole is a widely used flavoring agent. It is valued for imparting nutty, green, coffee, and meaty flavor notes.[5] It is found naturally in foods like coffee and is used to enhance the flavor profiles of baked goods, savory snacks, meats, and cocoa products. Its potent aroma means it is used in very low concentrations.
Drug Development and Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antibiotics, anti-inflammatories, and anti-cancer agents. The 2-amino-thiazole moiety, in particular, is a crucial building block for synthesizing agents used to treat allergies, hypertension, and various infections.[13] While 4-Ethylthiazole itself is not a drug, it serves as a valuable starting material or intermediate for creating more complex, biologically active molecules. Its ethyl group provides a lipophilic handle that can be crucial for modulating a drug candidate's pharmacokinetic properties.
Caption: Core applications of 4-Ethylthiazole.
Safety and Toxicology
4-Ethylthiazole is classified as a flammable liquid and can cause skin and serious eye irritation.[9][14] Handling requires standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles and gloves. It should be stored in a cool, well-ventilated area away from sources of ignition.[9] Incompatible materials include strong oxidizing agents, acids, and bases.[9] The toxicological properties have not been fully investigated, but overexposure may lead to symptoms like headache, dizziness, and nausea.[9]
Conclusion
4-Ethylthiazole is a molecule of significant chemical and commercial importance. Its unique molecular structure gives rise to valuable physicochemical and sensory properties that are expertly leveraged in the flavor and fragrance industry. Furthermore, its role as a substituted thiazole makes it a valuable building block for the synthesis of complex molecules in medicinal chemistry and broader organic synthesis. A thorough understanding of its synthesis, properties, and handling is essential for researchers and industry professionals seeking to innovate and develop new products based on this versatile heterocyclic compound.
References
-
LookChem. 4-Ethylthiazole. [Link]
-
PubChem. 4-Ethyl-5-methylthiazole. [Link]
-
The Good Scents Company. 4-ethyl thiazole, 17626-72-1. [Link]
-
NIST. Thiazole, 4-ethyl-2-methyl-. [Link]
-
PubChem. 4-Ethyl-1,3-thiazole. [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
NIST. 4-Ethyl-1,3-thiazole. [Link]
-
PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]
-
Cheméo. Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). [Link]
-
The Good Scents Company. 2-ethyl-4-methyl thiazole, 15679-12-6. [Link]
-
NIST. 4-Ethyl-2-methylthiazoline. [Link]
- Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
FooDB. Showing Compound 4-Methylthiazole (FDB011116). [Link]
-
Solubility of Things. 4-Methyl-5-thiazoleethanol. [Link]
-
The Good Scents Company. 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. [Link]
-
Cheméo. Chemical Properties of Thiazole, 4-ethyl-2-methyl- (CAS 32272-48-3). [Link]
-
PubChem. 2-Ethyl-4-methyl thiazole. [Link]
-
FooDB. Showing Compound 4-Methyl-2-(1-methylethyl)thiazole (FDB016151). [Link]
-
ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Ethyl-1,3-thiazole | C5H7NS | CID 207282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl thiazole, 17626-72-1 [thegoodscentscompany.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]
- 6. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Ethyl-1,3-thiazole [webbook.nist.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. fishersci.com [fishersci.com]
